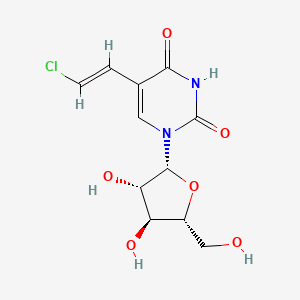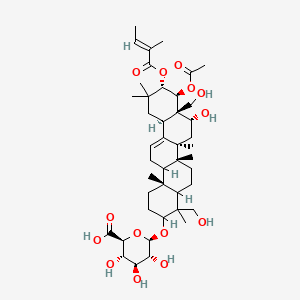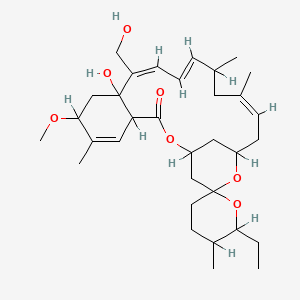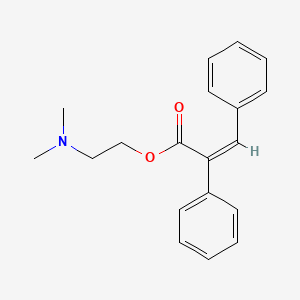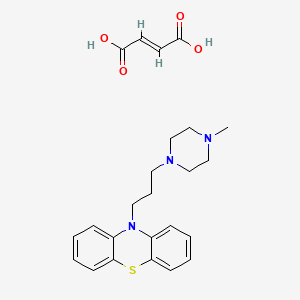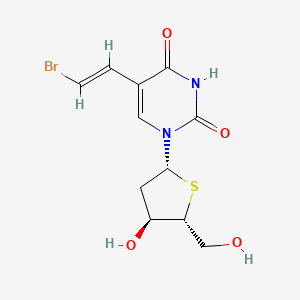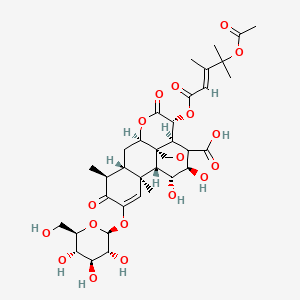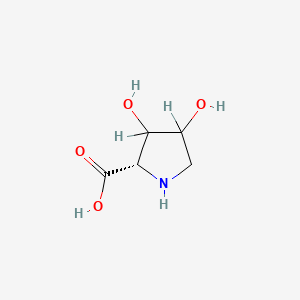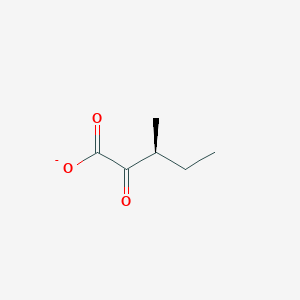
Polonium-203
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-203 atom is the radioactive isotope of polonium with relative atomic mass 202.981413 and half-life of 36.7 min.
Wissenschaftliche Forschungsanwendungen
Isotope Production and Fission Research
Polonium-203 is produced in nuclear reactions and plays a significant role in fission research. Beyec, Lefort, and Peter (1966) investigated the production of polonium isotopes, including Polonium-203, during the bombardment of bismuth with protons. They studied the cross sections of isotopes with mass numbers 197 to 203 and found a competition fission evaporation occurring during the de-excitation process, allowing for deducing the fission width for de-excitation of polonium nuclei from mass 198 to 210 (Beyec, Lefort, & Peter, 1966).
Nuclear Structure and Electromagnetic Moments
The electromagnetic moments of odd-mass polonium isotopes, including Polonium-203, have been a subject of research to understand nuclear structure. Seliverstov et al. (2014) measured hyperfine splitting parameters for neutron-deficient odd-mass polonium isotopes and deduced their magnetic dipole and electric quadrupole moments. This work has implications for understanding the nuclear structure near the closed proton shell at Z=82 and the neutron mid-shell at N=104 (Seliverstov et al., 2014).
Industrial and Environmental Concerns
Polonium-203's radiotoxicity and volatilization at low temperatures make it a concern in industrial and environmental contexts. Ansoborlo (2014) discusses the production methods of Polonium-210, a close relative of Polonium-203, highlighting its toxic properties and difficulty in handling due to its tendency to form colloids and complex chemical behavior (Ansoborlo, 2014).
Radiation Safety and Health Impacts
Understanding the health impacts of exposure to polonium isotopes, including Polonium-203, is critical. Boice et al. (1978) examined cancer mortality among workers at a facility where Polonium-210, related to Polonium-203, was used. They studied dose-response relationships for specific organs and tissues, offering insights into the long-term health impacts of polonium exposure (Boice et al., 1978).
Fundamental Properties and Spectroscopy
Research into the fundamental properties of polonium isotopes like Polonium-203 involves spectroscopic studies. Fink et al. (2019) conducted resonance ionization spectroscopy on Polonium-208, demonstrating the approach’s utility in studying the properties of polonium isotopes. These studies enhance our understanding of polonium's most fundamental properties (Fink et al., 2019).
Eigenschaften
CAS-Nummer |
16729-74-1 |
|---|---|
Molekularformel |
Po |
Molekulargewicht |
202.98142 g/mol |
IUPAC-Name |
polonium-203 |
InChI |
InChI=1S/Po/i1-6 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-VENIDDJXSA-N |
Isomerische SMILES |
[203Po] |
SMILES |
[Po] |
Kanonische SMILES |
[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



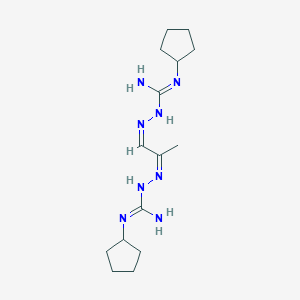
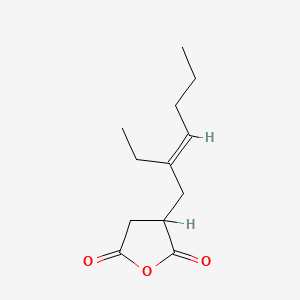
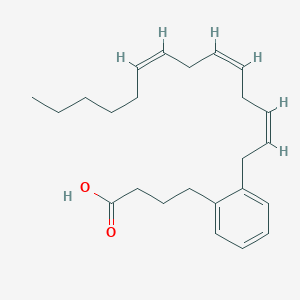
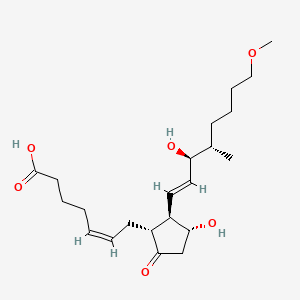
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
